tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-2-sulfamoylpropyl]carbamate is a chemical compound that features a tert-butyl carbamate group and a sulfamoylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate typically involves the protection of an amino group using tert-butyl carbamate (Boc) and subsequent functionalization with a sulfamoylpropyl group. One common method involves the reaction of tert-butyl carbamate with an appropriate sulfamoylpropyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-2-sulfamoylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamate or sulfamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acid derivatives, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays .
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for modifying drug molecules to enhance their pharmacokinetic properties .
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of high-value products with specific functional properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-protected amino acids: Widely used in peptide synthesis for their stability and ease of removal.
tert-Butanesulfinamide: Used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
tert-Butyl N-[(2S)-2-sulfamoylpropyl]carbamate is unique due to the presence of both a carbamate and a sulfamoyl group, which confer distinct reactivity and stability profiles. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2728725-15-1 |
---|---|
Molecular Formula |
C8H18N2O4S |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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